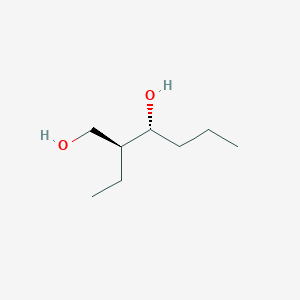

(2S,3R)-2-ethylhexane-1,3-diol

Description

Structure

3D Structure

Properties

CAS No. |

4780-68-1 |

|---|---|

Molecular Formula |

C8H18O2 |

Molecular Weight |

146.23 g/mol |

IUPAC Name |

(2S,3R)-2-ethylhexane-1,3-diol |

InChI |

InChI=1S/C8H18O2/c1-3-5-8(10)7(4-2)6-9/h7-10H,3-6H2,1-2H3/t7-,8+/m0/s1 |

InChI Key |

RWLALWYNXFYRGW-JGVFFNPUSA-N |

Isomeric SMILES |

CCC[C@H]([C@@H](CC)CO)O |

Canonical SMILES |

CCCC(C(CC)CO)O |

Origin of Product |

United States |

Advanced Methodologies for the Stereoselective Synthesis of 2s,3r 2 Ethylhexane 1,3 Diol and Analogs

Asymmetric Catalysis in Chiral Diol Construction

Asymmetric catalysis provides the most efficient and atom-economical route to enantiomerically pure compounds. The development of catalytic methods to construct the 1,3-diol unit with control over both absolute and relative stereochemistry is a significant area of research.

Enantioselective Transition Metal-Catalyzed Reactions for 1,3-Diol Formation

Transition metal catalysis offers a powerful toolkit for the formation of chiral 1,3-diols. These methods often involve the creation of one or both stereocenters through reactions like hydrogenation, allylation, or other carbon-carbon bond-forming reactions.

One prominent strategy involves the chromium-catalyzed Nozaki-Hiyama-Kishi (NHK) reaction. rhhz.net For instance, the use of a chiral chromium catalyst with a carbazole-based bisoxazoline ligand has been shown to produce a variety of optically pure protected 1,3-diols in good yields (34%-87%) and with high enantioselectivities (up to 98% ee). rhhz.net This method tolerates a range of aldehydes, including aromatic, aliphatic, and α,β-unsaturated aldehydes, and can utilize both benzyl (B1604629) and silyl (B83357) protecting groups for the hydroxyl function. rhhz.net

Ruthenium-catalyzed asymmetric hydrogenation is another key technology. The hydrogenation of β-hydroxy ketones, which can be derived from aldol (B89426) reactions, using chiral diphosphine-ruthenium complexes can set the stereochemistry of the second hydroxyl group with excellent control. sctunisie.org This approach has been successfully applied to the synthesis of both enantiomers of 1,3-diols with near-perfect enantiomeric excess (>99% ee). sctunisie.org

More recently, a modular approach using photo-HAT/nickel dual catalysis has been developed for the synthesis of enantioenriched 1,2- and 1,3-diols from abundant starting materials like 1,3-propanediol. nih.govresearchgate.net This method involves the temporary masking of the diol as an acetonide, which directs the key C(sp³)–H functionalization step. nih.gov

Gold(I)-catalyzed enantioselective desymmetrization of prochiral 1,3-diols represents another innovative approach. This method utilizes the intramolecular hydroalkoxylation of allenes to construct multisubstituted tetrahydrofurans, which are precursors to 1,3-diols, with good yield and high enantio- and diastereoselectivity. nih.gov

Table 1: Selected Transition Metal-Catalyzed Reactions for 1,3-Diol Synthesis

| Catalyst System | Reaction Type | Substrate Scope | Key Features |

|---|---|---|---|

| Chiral Cr-catalyst with carbazole-based bisoxazoline ligand | Nozaki-Hiyama-Kishi (NHK) reaction | Aromatic, aliphatic, α,β-unsaturated aldehydes | High enantioselectivity (up to 98% ee) rhhz.net |

| Chiral diphosphine-Ru complexes | Asymmetric hydrogenation of β-hydroxy ketones | β-hydroxy ketones | Excellent enantioselectivity (>99% ee) sctunisie.org |

| Photo-HAT/Ni dual catalysis | C(sp³)–H functionalization | 1,3-propanediol derivatives | Modular and uses bulk chemicals nih.govresearchgate.net |

Organocatalytic Approaches to Chiral 1,3-Diols, with Emphasis on Asymmetric Aldol Reactions

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative to metal-based systems. Asymmetric aldol reactions are a cornerstone of this field and provide a direct route to chiral β-hydroxy ketones, which are immediate precursors to 1,3-diols. nih.govnih.gov

A recently developed strategy employs a novel proline-derived organocatalyst in the presence of copper triflate (Cu(OTf)₂) as an additive to achieve highly enantioselective aldol reactions, yielding chiral 1,3-keto alcohols with greater than 99% enantiomeric excess. nih.govnih.govacs.org These intermediates can then be reduced to the corresponding chiral 1,3-diols. nih.govnih.gov This method has been used to synthesize a variety of novel chiral 1,3-diols. acs.org

Furthermore, a three-pot asymmetric synthesis has been developed to access anti-1,3-diols. acs.orgacs.org This sequence begins with an organocatalyzed enantioselective aldol reaction, followed by a Wittig or Horner-Wadsworth-Emmons reaction to generate a δ-hydroxy α,β-unsaturated carbonyl compound with excellent enantioselectivity. acs.orgacs.org Subsequent diastereoselective epoxidation and reductive opening of the epoxide afford the desired anti-1,3-diol. acs.orgacs.org

The combination of organocatalysis and other synthetic transformations in a sequential or one-pot manner allows for the construction of complex 1,3-diol structures with high levels of stereocontrol. For instance, a two-pot synthesis of chiral syn-1,3-diols has been achieved through an asymmetric aldol reaction catalyzed by a diarylprolinol, followed by olefination and a domino hemiacetal/oxy-Michael reaction sequence. researchgate.net

Biocatalytic Strategies for Chiral Diol Synthesis: Enzyme-Mediated Transformations

Biocatalysis, utilizing enzymes to perform chemical transformations, offers unparalleled selectivity under mild reaction conditions. Enzymes, particularly dehydrogenases and lipases, are well-suited for the synthesis of chiral 1,3-diols. rsc.org

A powerful strategy combines organocatalysis and biocatalysis in a sequential, modular fashion to access all four possible stereoisomers of a 1,3-diol. researchgate.netnih.gov This chemoenzymatic approach involves an initial organocatalytic aldol reaction to set the first stereocenter, followed by a biocatalytic reduction of the resulting keto-alcohol to establish the second stereocenter with high diastereoselectivity. researchgate.net The biocompatibility of the organocatalytic step can even allow for a one-pot procedure without intermediate work-up. researchgate.net

Enzymatic reduction of 1,3-diketones is another effective method. nih.gov By selecting the appropriate enzyme, it is possible to achieve high enantio- and diastereoselectivity in the reduction of both carbonyl groups. Cascade reactions combining chemo- and biocatalytic steps have also been employed, for example, using a copper(II)-catalyzed asymmetric boron conjugate addition followed by a bioreduction with yeast to produce chiral diols. d-nb.info

Dynamic Kinetic Asymmetric Transformations and Dynamic Kinetic Resolution in 1,3-Diol Synthesis

Dynamic kinetic resolution (DKR) is a powerful tool for the synthesis of enantiomerically pure compounds from racemic starting materials, theoretically achieving a 100% yield of a single enantiomer. This is accomplished by combining a kinetic resolution with in situ racemization of the slower-reacting enantiomer. nih.gov

In the context of 1,3-diol synthesis, a one-pot dynamic kinetic asymmetric transformation (DYKAT) has been developed to produce enantiomerically pure syn-1,3-diacetates from a racemic mixture of syn- and anti-1,3-diols. pnas.org This process ingeniously combines three reactions: enzymatic transesterification, ruthenium-catalyzed epimerization of a secondary alcohol, and intramolecular acyl migration. pnas.org This coupled system effectively deracemizes and deepimerizes the starting material to afford the desired syn-diacetate with high yield and excellent enantioselectivity. pnas.org

Furthermore, an organocatalytic method for the asymmetric synthesis of protected syn-1,3-diols has been developed that proceeds via a dynamic kinetic resolution of in situ generated chiral cyanohydrins. nih.govacs.org This cascade reaction involves a reversible cyanohydrin formation, hemiacetalization, and an intramolecular oxy-Michael addition, all orchestrated by a chiral bifunctional organocatalyst to deliver the syn-1,3-diol motif with high enantio- and diastereoselectivity. nih.govacs.org

Modular Synthetic Routes to Optically Pure 1,3-Diols

Modular synthesis provides a flexible and efficient strategy for the construction of complex molecules from simpler, interchangeable building blocks. This approach is particularly valuable for the synthesis of polyol chains, which are common in natural products.

A recently reported modular method allows for the synthesis of enantioenriched 1,2- and 1,3-diols from high-production-volume chemicals like ethylene (B1197577) glycol and 1,3-propanediol. nih.govresearchgate.netspringernature.com The key to this strategy is the temporary protection of the diol as an acetonide, which directs a selective C(sp³)–H functionalization reaction. nih.govresearchgate.net This method has been shown to be applicable to the synthesis of 1,n-diols containing two stereogenic centers through diastereoselective functionalization. nih.gov

Another modular approach utilizes a chiral Horner-Wittig reagent derived from 2-deoxy-D-ribose to introduce the chiral 1,3-diol motif. researchgate.net This building block can be used in a repetitive manner for the stereocontrolled synthesis of polyol intermediates. researchgate.net

A three-component modular synthesis of chiral 1,3-dioxoles, which can be converted to 1,3-diols, has also been developed. rsc.org This rhodium-catalyzed carbenic olefination cascade uses readily available starting materials and exhibits broad functional group tolerance. rsc.org

Novel Synthetic Pathways and Method Development for Defined Stereoisomers of 1,3-Diols

The quest for novel and more efficient synthetic routes to stereodefined 1,3-diols is an ongoing endeavor in organic chemistry. One such development is a three-pot synthesis of anti-1,3-diols. acs.orgacs.org This pathway starts with an organocatalytic asymmetric aldol reaction, followed by a Wittig-type olefination. The crucial diastereoselectivity is achieved through a hydroxy-directed anti-epoxidation, followed by a reductive opening of the epoxide to furnish the anti-1,3-diol. acs.orgacs.org

Another innovative strategy involves a bismuth(III)-mediated two-component hemiacetal/oxa-conjugate addition reaction. liverpool.ac.uk This method directly provides syn-1,3-diols in the form of cyclic acetals under mild, non-basic conditions. liverpool.ac.uk

The development of new organocatalysts continues to push the boundaries of stereoselective synthesis. For example, a new proline-derived organocatalyst, in conjunction with a copper(II) additive, has been shown to be highly effective in asymmetric aldol reactions for the synthesis of chiral 1,3-keto alcohols, which are then reduced to the corresponding 1,3-diols with high enantiomeric purity. nih.govnih.govacs.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (2S,3R)-2-ethylhexane-1,3-diol |

| 1,3-propanediol |

| 2-deoxy-D-ribose |

| Acetaldehyde |

| Chloroacetaldehyde |

| Copper triflate |

| Dichloroacetaldehyde |

| Ethylene glycol |

| Ethyl glyoxylate |

| Formaldehyde |

| Propanal |

| 3-phenylpropanal |

| Trifluoroacetaldehyde |

| α-alkyl-α-oxo aldehyde |

| Alkenyl aldehyde |

| Alkynyl aldehyde |

Mechanistic Investigations and Stereochemical Control in the Formation of 2s,3r 2 Ethylhexane 1,3 Diol and Analogs

Elucidation of Reaction Mechanisms in Stereoselective Diol Synthesis

The formation of 1,3-diols such as (2S,3R)-2-ethylhexane-1,3-diol can be achieved through various synthetic strategies, with aldol-type reactions being among the most prevalent. A common route involves the reaction of a propanal-derived enolate with butanal. The subsequent reduction of the resulting β-hydroxy ketone yields the desired 1,3-diol.

The elucidation of the reaction mechanism is paramount for controlling the stereochemical outcome. For instance, in a tandem aldol-Tishchenko reaction, investigations have shown that the initial aldol (B89426) steps are often reversible. nih.govacs.org This reversibility implies that the stereochemistry of the final product is determined in a later, irreversible step, a concept explained by the Curtin-Hammett principle. nih.govacs.org In such cascade reactions, multiple intermediates may funnel through a single, highly selective, rate-determining step, which in the case of the Tishchenko reaction is an intramolecular hydride transfer. nih.govacs.orgacs.org

Other methods for 1,3-diol synthesis include the Prins reaction, which involves the electrophilic addition of an aldehyde or ketone to an alkene followed by the capture of a nucleophile. researchgate.net The stereochemical course of the Prins reaction is influenced by the geometry of the alkene and the nature of the catalyst and reaction conditions.

The dihydroxylation of alkenes is another fundamental approach to producing diols, although typically yielding 1,2-diols. rsc.orgorganic-chemistry.org However, modifications and tandem reactions can lead to 1,3-diol structures. For example, a one-pot diastereoselective carboxylation/bromocyclization of homoallylic alcohols has been developed for the synthesis of syn-1,3-diols. nih.gov

Principles of Diastereocontrol and Enantiocontrol in 1,3-Diol Formation

Achieving the specific (2S,3R) configuration of 2-ethylhexane-1,3-diol necessitates precise control over both diastereoselectivity (syn vs. anti) and enantioselectivity (R vs. S at each stereocenter).

Diastereocontrol often relies on substrate-based or reagent-based strategies. In the context of an aldol reaction to form the β-hydroxy ketone precursor, the relative stereochemistry of the newly formed stereocenters can be directed by the geometry of the enolate (Z vs. E) and the nature of the metal counterion. The Zimmerman-Traxler model is a widely accepted paradigm for rationalizing the diastereoselectivity in such reactions, predicting that (Z)-enolates lead to syn-aldol products and (E)-enolates favor anti-products. For the synthesis of this compound, which has a syn relationship between the hydroxyl groups, a (Z)-enolate would be the preferred intermediate.

Subsequent reduction of the β-hydroxy ketone to the 1,3-diol introduces another stereocenter. A diastereoselective reduction, often guided by chelation control using reagents like diethylmethoxyborane (B30974) (Et₂BOMe), can selectively produce the desired syn-diol. nih.gov

Enantiocontrol is typically achieved through the use of chiral auxiliaries, chiral catalysts, or enzymes. Chiral auxiliaries, temporarily attached to the substrate, create a chiral environment that directs the approach of the reagent to one face of the molecule. Chiral catalysts, such as those based on transition metals with chiral ligands or organocatalysts like proline derivatives, can create a chiral pocket in which the reaction occurs, favoring the formation of one enantiomer over the other. researchgate.netacs.org For example, the desymmetrization of meso-diols using chiral catalysts is a powerful technique for accessing enantiopure chiral molecules. researchgate.net

Below is an illustrative data table showing typical results for a stereoselective aldol reaction followed by reduction to a 1,3-diol, highlighting the control of diastereoselectivity and enantioselectivity.

| Entry | Aldehyde | Ketone Enolate | Catalyst/Reagent | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (% ee) of syn isomer |

| 1 | Butanal | Propanal (Z)-enolate | Chiral Boron Lewis Acid | >95:5 | 98 |

| 2 | Butanal | Propanal (E)-enolate | Achiral Lewis Acid | 10:90 | N/A |

| 3 | Butanal | Propanal (Z)-enolate | Chiral Rhodium Complex | 98:2 | 95 |

| 4 | Butanal | Propanal (Z)-enolate | Proline-derived Organocatalyst | 92:8 | 99 |

This table is a generalized representation based on literature precedents for analogous reactions and does not represent specific experimental data for the synthesis of this compound.

Influence of Catalyst Structure and Reaction Conditions on Stereoselectivity

The structure of the catalyst plays a pivotal role in determining the stereochemical outcome of a reaction. In enantioselective synthesis, highly designed chiral catalysts can possess a scaffold that creates a specific chiral environment. researchgate.net For instance, chiral ligands on a metal center can effectively block one face of the substrate, leading to high enantioselectivity. The steric and electronic properties of the ligand can be fine-tuned to optimize both reactivity and selectivity. researchgate.netrsc.org

In organocatalysis, the structure of the catalyst, such as a proline derivative, can influence the transition state geometry. acs.org The presence of specific functional groups on the catalyst can engage in hydrogen bonding or other non-covalent interactions, further stabilizing the desired transition state.

Reaction conditions such as temperature, solvent, and concentration also have a profound impact on stereoselectivity. Lower temperatures often lead to higher selectivity by increasing the energy difference between competing diastereomeric transition states. acs.org The choice of solvent can influence the aggregation state of the catalyst and the solubility of intermediates, which in turn can affect the reaction pathway and its stereochemical fidelity. For example, the inclusion of explicit solvent molecules has been shown to be important for computational models of lithium-catalyzed reactions. nih.gov

Computational Chemistry Approaches to Mechanistic Understanding, including Density Functional Theory (DFT) Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and rationalizing the origins of stereocontrol. nih.govacs.orgresearchgate.net DFT calculations allow for the modeling of transition states and intermediates, providing insights into their relative energies and geometries.

For the synthesis of 1,3-diols, DFT can be used to:

Predict the most stable transition state geometry: By comparing the energies of various possible transition states (e.g., different chair-like transition states in an aldol reaction), the most likely reaction pathway and the resulting stereochemistry can be predicted. nih.govacs.org

Understand the role of the catalyst: DFT can model the interaction between the catalyst and the substrates, revealing the specific interactions that lead to stereochemical induction. researchgate.net This includes modeling how a chiral ligand blocks a particular face of a substrate or how an organocatalyst orients the reactants.

Rationalize unexpected stereochemical outcomes: When experimental results deviate from established models, DFT can help to uncover alternative reaction pathways or unforeseen electronic or steric effects. nih.gov

Guide the design of new catalysts: By understanding the factors that control stereoselectivity, new catalysts with improved performance can be designed and evaluated computationally before being synthesized in the lab. researchgate.net

For example, in a study of a double aldol-Tishchenko cascade, DFT calculations were used to analyze the factors controlling the stereoselectivity of the key irreversible Tishchenko step. nih.govacs.org The calculations revealed that a disolvated lithium system was an appropriate model and helped to explain the formation of a single diastereomer out of 32 possibilities. nih.gov Similarly, DFT studies have been employed to understand the mechanism of cationic rearrangements in the synthesis of complex natural products containing diol functionalities. chemrxiv.orgnih.gov

A hypothetical DFT study on the formation of the precursor to this compound might involve calculating the energies of the four possible transition states leading to the syn and anti products, each with two enantiomeric forms. The results would likely show that the transition state leading to the (2S,3R) product is the lowest in energy when a specific chiral catalyst is used.

| Transition State | Relative Free Energy (kcal/mol) | Predicted Major Product |

| TS-(2S,3R) | 0.0 | (2S,3R) |

| TS-(2R,3S) | 2.5 | |

| TS-(2S,3S) | 3.1 | |

| TS-(2R,3R) | 3.5 |

This is a hypothetical data table illustrating the potential output of a DFT study for a catalyzed reaction leading to 2-ethylhexane-1,3-diol.

Emerging Trends and Future Research Perspectives for 2s,3r 2 Ethylhexane 1,3 Diol Research

Integration of Sustainable Chemistry Principles in Chiral Diol Synthesis

A major trend in the synthesis of (2S,3R)-2-ethylhexane-1,3-diol and related chiral diols is the adoption of green chemistry principles. longdom.orgnih.gov This approach aims to reduce the environmental impact of chemical processes by designing safer chemicals and processes, minimizing waste, and using renewable resources. longdom.org

Key aspects of sustainable synthesis include:

Biocatalysis: The use of enzymes as catalysts is a cornerstone of green chemistry. rsc.org Lipases and oxidoreductases, for example, can exhibit high selectivity and operate under mild conditions, often in aqueous environments. nih.govfrontiersin.org Research into enzymatic cascades, where multiple reaction steps are carried out sequentially in the same vessel, offers a promising route to chiral diols from simple, potentially bio-based aldehydes. rsc.orgnih.gov The development of robust, immobilized enzymes that can function in organic solvents further expands the applicability of biocatalysis to industrial-scale production. frontiersin.org

Greener Solvents and Reagents: There is a concerted effort to replace hazardous solvents with more environmentally benign alternatives, such as water or bio-based solvents like cyclopentyl methyl ether. nih.govmdpi.com The overarching goal is to reduce or eliminate the use of volatile organic compounds that contribute to pollution. mdpi.com

Exploration of Novel Catalytic Systems for Enhanced Stereoselectivity and Efficiency

The precise control of stereochemistry is the most critical challenge in synthesizing this compound. Consequently, the development of novel and more effective catalytic systems is a vibrant area of research.

Asymmetric Organocatalysis: Small organic molecules are increasingly used as catalysts for asymmetric reactions. nih.gov For instance, new proline-derived organocatalysts, used in combination with additives like copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), have been shown to produce chiral 1,3-keto alcohols—precursors to 1,3-diols—with excellent enantiomeric excess (ee) of up to 99%. acs.orgnih.gov Subsequent asymmetric reduction using chiral oxazaborolidine reagents (like the Corey-Bakshi-Shibata or CBS catalyst) can then yield the final chiral diol with high purity. nih.gov

Advanced Metal-Based Catalysts: While organocatalysis is growing, metal-based catalysts remain crucial. Chiral guanidine (B92328) salts have been successfully employed to catalyze the asymmetric ring-opening of cyclic carbonates, providing access to optically pure 1,3-diol derivatives. acs.org Another innovative approach combines a decatungstate photocatalyst with a chiral nickel catalyst to achieve the stereoselective synthesis of 1,3-diols from abundant starting materials. nih.gov

Phase-Transfer Catalysis: For the industrial synthesis of 2-ethyl-1,3-hexanediol (B165326) from n-butyraldehyde, the use of a neutral phase-transfer catalyst (such as polyethylene (B3416737) glycol) along with a standard alkali hydroxide (B78521) catalyst has been shown to significantly improve the yield and controllability of the initial aldol (B89426) condensation step. google.comgoogle.com

The table below summarizes various catalytic systems being explored for the synthesis of chiral diols.

| Catalyst Type | Example(s) | Key Advantage(s) |

| Organocatalyst | Proline derivatives + Cu(OTf)₂, Chiral Guanidine Salts | High enantioselectivity, metal-free (in some cases), lower toxicity. acs.orgnih.govacs.org |

| Biocatalyst | Lipases, Oxidoreductases, Benzaldehyde Lyase | High specificity, mild reaction conditions, environmentally benign. rsc.orgnih.gov |

| Dual Catalysis | Decatungstate (photocatalyst) + Chiral Nickel Catalyst | Enables challenging C-H functionalization, modular approach. nih.gov |

| Phase-Transfer | Polyethylene Glycol (PEG) | Increased yield and process control in industrial synthesis. google.comgoogle.com |

| Reduction Catalyst | Chiral Oxazaborolidine (CBS) Reagents | Highly selective reduction of keto-alcohols to a single diol enantiomer. nih.gov |

Advanced Analytical Techniques for Stereochemical Purity Assessment and Structural Elucidation

The development of sophisticated synthesis methods must be matched by equally advanced analytical techniques to verify the structure and stereochemical purity of the products.

Chromatographic Separation: The primary method for determining the enantiomeric purity (e.g., enantiomeric excess) of chiral compounds like this compound is chiral chromatography. acs.orgnih.gov

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common technique cited for analyzing the enantiomeric excess of synthesized chiral diols. acs.orgnih.gov

Gas Chromatography (GC) , also with a CSP, is another powerful tool for separating stereoisomers. diva-portal.org An alternative GC-based method involves pre-column derivatization, where the chiral diol is reacted with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. diva-portal.org

Structural Elucidation: A combination of spectroscopic methods is essential to confirm the chemical structure of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Infrared (IR) spectroscopy is used to identify functional groups, such as the hydroxyl (-OH) groups in the diol. nist.gov

Mass Spectrometry (MS) determines the molecular weight and can reveal structural information through fragmentation patterns. acs.orgnih.govnist.gov

These techniques, often used in combination (e.g., GC-MS), provide the comprehensive data needed to confirm that the desired molecule, this compound, has been synthesized with high chemical and stereochemical purity. diva-portal.org

Theoretical Predictions and Rational Design in Chiral Diol Synthesis

A forward-looking trend in catalysis is the move away from empirical screening and towards the rational design of catalysts and reaction pathways. This is heavily supported by advances in computational chemistry.

Theoretical models, such as Density Functional Theory (DFT), are being used to predict the outcomes of catalytic reactions. acs.org For example, computational studies on the asymmetric ring-opening of cyclic carbonates catalyzed by guanidine salts have successfully modeled the reaction pathways. acs.org These models can calculate the activation barriers for the formation of different stereoisomers, allowing researchers to predict which product will be favored. acs.org The calculated kinetic ratios have shown good agreement with experimental results, validating the theoretical models. acs.org

This predictive power enables the rational design of new catalysts. By understanding the mechanism and the factors that control stereoselectivity at a molecular level, chemists can design "engineered organocatalysts" that are more efficient, more selective, and aligned with green chemistry principles. nih.govacs.org This synergy between theoretical prediction and experimental synthesis accelerates the discovery of optimal conditions for producing specific chiral molecules like this compound.

Q & A

How can the stereochemical configuration of (2S,3R)-2-ethylhexane-1,3-diol be experimentally confirmed?

Basic Question

To confirm the stereochemistry, use a combination of nuclear magnetic resonance (NMR) spectroscopy and chiral chromatography. NOESY or ROESY NMR experiments can identify spatial proximity of protons, differentiating diastereomers. For enantiomeric purity, chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) is effective, as demonstrated in asymmetric synthesis workflows for structurally related diols . Absolute configuration determination may require X-ray crystallography if suitable crystals are obtained.

What methodologies are recommended for the stereoselective synthesis of this compound?

Basic Question

Stereoselective synthesis can employ chiral auxiliaries or organocatalysts. For example, oxazolidinone-based auxiliaries (as described in asymmetric synthesis protocols for (2S,3R)-2-methylhexene-1,3-diol) enable precise control over vicinal diol stereocenters . Catalytic asymmetric reduction of α,β-unsaturated ketones using transition-metal catalysts (e.g., Noyori-type) is another approach, followed by regioselective ethyl group introduction via alkylation.

How can contradictions in computational and experimental conformational data for this compound be resolved?

Advanced Question

Contradictions between computational models (e.g., DFT-optimized geometries) and experimental data (e.g., NMR coupling constants) often arise from solvent effects or dynamic equilibria. Perform ab initio calculations (e.g., B3LYP/6-31G**) with explicit solvent models (e.g., PCM) and compare with variable-temperature NMR to assess rotational barriers. Cross-validation with IR spectroscopy for hydrogen-bonding patterns can further clarify dominant conformers .

What are the challenges in utilizing this compound as a chiral building block for sphingolipid analogs?

Advanced Question

Key challenges include regioselective functionalization (e.g., amino group introduction at C2) and compatibility with protecting group strategies. The ethyl substituent may sterically hinder enzymatic or chemical transformations, requiring tailored catalysts. For sphingosine-like derivatives, a Mitsunobu reaction could invert stereochemistry at C3, but competing side reactions must be monitored via LC-MS .

Which analytical techniques are most reliable for assessing the purity of this compound?

Basic Question

High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) or mass spectrometry (LC-MS) is optimal for purity assessment. Gas chromatography (GC) with flame ionization detection (FID) is suitable for volatile derivatives (e.g., trimethylsilyl ethers). Residual solvents and byproducts can be quantified via headspace GC-MS, as outlined in safety data sheets for related diols .

How does the ethyl substituent influence the physicochemical properties of this compound compared to methyl analogs?

Advanced Question

The ethyl group increases lipophilicity (higher logP), reducing aqueous solubility but enhancing miscibility with organic solvents. This impacts formulation strategies for in vitro assays, necessitating co-solvents like DMSO or cyclodextrin complexes. Comparative melting point analysis (via DSC) and solubility parameter calculations (Hansen solubility parameters) can quantify these effects .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Question

Refer to SDS guidelines for 2-ethyl-1,3-hexanediol: use nitrile gloves, chemical goggles, and fume hoods to avoid skin/eye contact. Store at -10°C in airtight containers to prevent oxidation. Emergency procedures include rinsing exposed areas with water and consulting occupational health services for inhalation exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.